B1579211 Cbz-2-Nitro-L-Phenylalanine

Cbz-2-Nitro-L-Phenylalanine

Cat. No.: B1579211
M. Wt: 344.39
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-2-Nitro-L-Phenylalanine is a protected amino acid derivative where the benzyloxycarbonyl (Cbz) group is attached to the α-amino group of L-phenylalanine, with a nitro (-NO₂) substituent at the ortho (2nd) position of the phenyl ring. This compound belongs to the family of N-Cbz-protected aromatic amino acids, widely used in peptide synthesis and medicinal chemistry to modulate steric and electronic properties during molecular assembly . While direct data for this compound is absent in the provided evidence, its structural analogs (e.g., Cbz-2-Iodo-D-Phenylalanine, Cbz-Pentafluoro-D-Phenylalanine) suggest its utility in targeted drug design and biochemical studies.

Properties

Molecular Weight

344.39

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Cbz-2-Nitro-L-Phenylalanine (inferred properties) with structurally related compounds from the evidence:

Compound Name Substituent (Position) Molecular Formula Molar Mass (g/mol) Purity/Application Source (Evidence ID)
This compound -NO₂ (2) C₁₇H₁₆N₂O₅* ~344 (estimated) Peptide synthesis, enzyme inhibition* Inferred
Cbz-2-Iodo-D-Phenylalanine -I (2) C₁₇H₁₆INO₄ 425.22 Radiolabeling, cross-coupling reactions ChemBK
Cbz-Pentafluoro-D-Phenylalanine -F₅ (aromatic) Not provided Not provided Enhanced metabolic stability Biopharmacule
Cbz-4-tert-butyl-D-Phenylalanine -C(CH₃)₃ (4) Not provided Not provided Steric hindrance modulation Chemlyte Solutions
N-Cbz-L-phenylglycine None (backbone) C₁₆H₁₅NO₄ 285.29 >95.0% purity, peptide intermediates Kanto Reagents

*Estimated based on structural analogs (e.g., iodine-to-nitro substitution reduces molar mass by ~81 g/mol ).

Research Findings and Limitations

  • Stability: Nitro-substituted Cbz amino acids may exhibit lower photostability than halogenated analogs, requiring dark storage conditions (inferred from nitroaromatic chemistry).
  • Synthetic Challenges : Ortho-substitution (2-position) can hinder regioselectivity in electrophilic reactions compared to para-substituted derivatives (e.g., Cbz-4-tert-butyl-D-Phenylalanine) .
  • Data Gaps : Exact physicochemical parameters (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, necessitating further experimental validation.

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